molecular formula C10H11N3O6 B3160973 3-(4-Methyl-2,6-dinitroanilino)propanoic acid CAS No. 866157-48-4

3-(4-Methyl-2,6-dinitroanilino)propanoic acid

Cat. No.: B3160973
CAS No.: 866157-48-4
M. Wt: 269.21 g/mol
InChI Key: YTKCWLFDORXSBY-UHFFFAOYSA-N
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Description

3-(4-Methyl-2,6-dinitroanilino)propanoic acid (CAS: 19466-60-5) is a nitroaromatic compound with the molecular formula C₁₀H₁₁N₃O₆. It features a propanoic acid backbone linked to a 4-methyl-2,6-dinitroaniline group. This structure confers unique electronic properties due to the electron-withdrawing nitro (-NO₂) groups and the methyl (-CH₃) substituent on the aromatic ring. The compound is utilized in pharmacological research and as a synthetic intermediate, as indicated by its commercial availability from suppliers like Hangzhou J&H Chemical Co. .

Properties

IUPAC Name

3-(4-methyl-2,6-dinitroanilino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O6/c1-6-4-7(12(16)17)10(8(5-6)13(18)19)11-3-2-9(14)15/h4-5,11H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKCWLFDORXSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])NCCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201275541
Record name N-(4-Methyl-2,6-dinitrophenyl)-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866157-48-4
Record name N-(4-Methyl-2,6-dinitrophenyl)-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866157-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Methyl-2,6-dinitrophenyl)-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-2,6-dinitroanilino)propanoic acid typically involves the nitration of 4-methylaniline followed by the introduction of a propanoic acid group. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 2 and 6 positions of the aniline ring. The resulting 4-methyl-2,6-dinitroaniline is then reacted with acrylonitrile under basic conditions to form the corresponding nitrile, which is subsequently hydrolyzed to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This involves the use of continuous flow reactors for nitration and hydrolysis steps, ensuring higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-2,6-dinitroanilino)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methyl-2,6-dinitroanilino)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methyl-2,6-dinitroanilino)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated 3-Phenylpropanoic Acid Derivatives

Example Compounds :

  • 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid
  • 3-(3-Chloro-4-hydroxyphenyl)propanoic acid

Structural Differences :

  • Substituents : Chlorine atoms and hydroxyl groups on the phenyl ring vs. nitro and methyl groups on the aniline ring in the target compound.
  • Backbone: Both share a propanoic acid chain.

Functional Properties :

  • Bioactivity : Chlorinated derivatives exhibit antimicrobial activity against Escherichia coli and Staphylococcus aureus (MIC values: 8–32 µg/mL) .

Applications: Marine-derived actinomycetes produce these compounds, suggesting ecological roles in microbial competition .

3-(Methylthio)propanoic Acid Esters

Example Compounds :

  • 3-(Methylthio)propanoic acid methyl ester
  • 3-(Methylthio)propanoic acid ethyl ester

Structural Differences :

  • Functional Groups : Thioether (-S-CH₃) and ester (-COOR) groups vs. nitroaniline and carboxylic acid (-COOH) groups.

Functional Properties :

  • Role in Aroma: Key aroma compounds in pineapples, contributing to fruity and sulfurous notes. Concentrations range from 78.06 µg·kg⁻¹ (ethyl ester) to 622.49 µg·kg⁻¹ (methyl ester) .
  • Odor Activity Values (OAVs) : Methyl and ethyl esters have OAVs >1, making them critical to pineapple flavor profiles .

Applications : Used in food science for flavor enhancement, contrasting with the target compound’s pharmacological focus .

Complex Propanoic Acid Derivatives with Heterocyclic Moieties

Example Compound :

  • Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate

Structural Differences :

  • Substituents: Dichlorophenoxy, pyrimidinyl, and ester groups vs. nitroaniline and carboxylic acid groups.
  • Backbone: Similar propanoic acid chain but with esterification.

Functional Properties :

  • Crystallography : Exhibits hydrogen bonding (C–H···O) in its crystal structure, influencing stability .
  • Applications: Likely agrochemical or pharmaceutical use due to pyrimidine and dichlorophenoxy motifs, common in herbicides .
Antimicrobial Pyran-Linked Propanoic Acid Derivatives

Example Compounds :

  • 3-(2-Oxo-2H-pyran-6-yl)propanoic acid
  • (E)-3-(2-Oxo-2H-pyran-6-yl)acrylic acid

Structural Differences :

  • Core Structure : Pyran ring vs. nitroaniline group.
  • Functional Groups : α,β-unsaturated carboxylic acid in the acrylic derivative.

Functional Properties :

  • Bioactivity : Moderate antifungal activity against Aspergillus niger (MIC: 50–100 µg/mL) but weak effects on Candida albicans .
  • Mechanism : Unsaturation in the acrylic derivative may enhance membrane permeability compared to saturated analogs .

Data Table: Key Comparisons

Property 3-(4-Methyl-2,6-dinitroanilino)propanoic Acid Chlorinated 3-Phenylpropanoic Acids 3-(Methylthio)propanoic Acid Esters Pyran-Linked Derivatives
Molecular Formula C₁₀H₁₁N₃O₆ C₉H₈Cl₂O₃ (e.g., compound 1 ) C₅H₁₀O₂S (methyl ester) C₈H₈O₃ (pyran derivative)
Key Functional Groups Nitro, aniline, carboxylic acid Chloro, hydroxyl, carboxylic acid Thioether, ester Pyran, carboxylic acid
Bioactivity Pharmacological intermediate Antibacterial (MIC: 8–32 µg/mL) Aroma compounds (OAV >1) Antifungal (MIC: 50–100 µg/mL)
Applications Synthetic chemistry, drug research Marine microbial defense Food flavoring Antimicrobial agents

Research Implications and Gaps

  • Electron-Withdrawing Effects : The nitro groups in the target compound may enhance acidity (pKa) compared to chlorine or methylthio substituents, impacting solubility and reactivity.
  • Biosynthetic Potential: Marine actinomycetes (e.g., Streptomyces coelicolor) produce chlorinated derivatives , suggesting the target compound could be explored in microbial biosynthesis.
  • Antimicrobial Selectivity : Unlike chlorinated or pyran-linked analogs, the target compound’s nitroaniline group may confer unique mechanisms of action warranting further study.

Biological Activity

3-(4-Methyl-2,6-dinitroanilino)propanoic acid, also known as MDNPA, is a compound of interest due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in various fields.

MDNPA is synthesized through the condensation of 4-methyl-2,6-dinitroaniline with bromopropionic acid. The synthesis process involves several chemical reactions including reduction and nitration, which result in the formation of the final product. Its molecular formula is C10H11N3O6C_{10}H_{11}N_{3}O_{6} with a molecular weight of 269.21 g/mol.

Biological Activity

MDNPA exhibits a range of biological activities that make it a candidate for further research and application:

  • Antimicrobial Activity : Studies have shown that MDNPA effectively inhibits the growth of several bacterial strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella typhimurium. This antimicrobial property suggests its potential use in developing new antibiotics.
  • Anti-inflammatory Effects : The compound has been reported to suppress the production of pro-inflammatory cytokines, indicating its potential application in treating inflammatory diseases.
  • Antitumor Activity : Research indicates that MDNPA can induce apoptosis in cancer cells. This mechanism involves the activation of specific pathways that lead to programmed cell death, making it a candidate for anticancer drug development.

The biological effects of MDNPA can be attributed to its interaction with cellular components:

  • Enzyme Inhibition : The nitro groups present in MDNPA can participate in redox reactions, generating reactive intermediates that may inhibit various enzymes involved in cellular processes.
  • Modulation of Signaling Pathways : By interfering with specific molecular targets, MDNPA may alter signaling pathways critical for cell proliferation and survival.

Toxicity and Safety

While MDNPA shows promising biological activities, it is classified as a hazardous chemical. It can cause skin irritation and allergic reactions upon contact. Therefore, appropriate safety measures must be taken during handling, including using personal protective equipment and working within a fume hood.

Applications in Research and Industry

MDNPA's unique properties enable its use in various applications:

  • Drug Development : Due to its antimicrobial and antitumor properties, MDNPA is being explored as a lead compound for new therapeutic agents.
  • Industrial Use : The compound can serve as a precursor for synthesizing dyes and pigments used in textiles and printing industries.

Case Studies

Several studies have highlighted the potential applications of MDNPA:

  • Antimicrobial Efficacy Study : A study demonstrated that MDNPA inhibited the growth of multiple bacterial strains effectively, suggesting its use as an antibacterial agent in clinical settings.
  • Anti-inflammatory Research : Another research project focused on the anti-inflammatory effects of MDNPA, showing significant reductions in pro-inflammatory cytokine levels in vitro.
  • Cancer Cell Apoptosis Study : A study investigated the mechanism by which MDNPA induces apoptosis in cancer cells, revealing insights into its potential as an anticancer drug.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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